3-Chloro-2,5-dibromobenzonitrile physical and chemical properties
3-Chloro-2,5-dibromobenzonitrile physical and chemical properties
An In-Depth Technical Guide to 3-Chloro-2,5-dibromobenzonitrile: Properties, Synthesis, and Applications
Introduction
3-Chloro-2,5-dibromobenzonitrile is a polysubstituted aromatic compound featuring a nitrile functional group and three halogen substituents (one chlorine, two bromine) on the benzene ring. This molecular architecture makes it a valuable and highly functionalized building block in synthetic organic chemistry. As a halogenated aromatic nitrile, it serves as a versatile intermediate in the development of complex molecular targets.[1]
The strategic placement of electron-withdrawing groups—the halogens and the nitrile moiety—creates a unique electronic profile that dictates its reactivity and utility. In the pharmaceutical and agrochemical industries, compounds of this class are frequently employed as starting materials or key intermediates for synthesizing active ingredients.[1] The introduction of halogens into organic molecules is a well-established strategy for modulating the biological activity and pharmacokinetic properties of a lead compound, a concept sometimes referred to as the "magic chloro effect." This guide provides a comprehensive overview of the known physical and chemical properties, reactivity, synthetic approaches, and potential applications of 3-Chloro-2,5-dibromobenzonitrile for professionals in research and development.
Physicochemical and Spectroscopic Properties
The accurate characterization of a chemical entity is fundamental to its application. This section details the identifying information and physical properties of 3-Chloro-2,5-dibromobenzonitrile, supplemented with predicted spectroscopic characteristics to aid in its identification and analysis.
Chemical Identifiers
The following table summarizes the key identifiers for 3-Chloro-2,5-dibromobenzonitrile. There is some ambiguity in the literature regarding the IUPAC name; this guide assumes the structure corresponding to the name 3-Chloro-2,5-dibromobenzonitrile.
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-2,5-dibromobenzonitrile | - |
| CAS Number | 1160574-31-1 | [2] |
| Molecular Formula | C₇H₂Br₂ClN | [2] |
| Molecular Weight | 295.36 g/mol | [2] |
| Canonical SMILES | N#CC1=C(C(C=C(C1)Br)Cl)Br | - |
| InChI Key | XCRQAJPVMUVALD-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility are critical for selecting appropriate reaction and purification conditions.
| Property | Value | Source / Comment |
| Appearance | Expected to be a light-yellow to colorless crystalline solid. | Based on analogous compounds.[1] |
| Melting Point | No verified experimental data available. A reported range of 248-269°C is likely erroneous.[1] For comparison, 3-chlorobenzonitrile melts at 40-41°C and 3-bromobenzonitrile melts at 38-40°C.[3] The polysubstituted nature of the target compound would increase the melting point, but likely not to the extent reported. | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dichloromethane. | [1] |
| LogP | 3.97 | A calculated value for the isomer 3,5-dibromo-2-chlorobenzonitrile, suggesting high lipophilicity.[4] |
Predicted Spectroscopic Data
No experimental spectra for 3-Chloro-2,5-dibromobenzonitrile are readily available in the public domain. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
2.3.1 ¹H NMR Spectroscopy The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
H-4: This proton is flanked by a bromine and a chlorine atom. It is expected to appear as a singlet or a narrowly split doublet.
-
H-6: This proton is adjacent to a bromine atom. It is also expected to appear as a singlet or a narrowly split doublet. The precise chemical shifts would be influenced by the combined deshielding effects of the three halogen and one nitrile substituents.
2.3.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule:
-
Aromatic Carbons (C-H): Two signals in the typical aromatic region (δ 120-140 ppm).
-
Aromatic Carbons (C-X): Five signals corresponding to the carbons attached to the nitrile and halogen groups. The carbon attached to the nitrile group (C-1) would appear around δ 110-120 ppm, while the nitrile carbon itself (C≡N) would be in a similar range. The carbons bonded to halogens (C-2, C-3, C-5) would have their chemical shifts influenced by the specific halogen and the overall substitution pattern.
2.3.3 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the presence of the nitrile group.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ . This is characteristic of an aromatic nitrile.
-
C-Br/C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds will appear in the fingerprint region, typically below 850 cm⁻¹. C-Cl stretches are generally found between 850-550 cm⁻¹, while C-Br stretches appear at lower wavenumbers, from 690-515 cm⁻¹.
2.3.4 Mass Spectrometry (MS) Mass spectrometry is particularly powerful for identifying this molecule due to the unique isotopic distribution of bromine and chlorine. The molecular ion region will exhibit a highly characteristic cluster of peaks.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two bromine atoms and one chlorine atom will show a distinctive pattern of peaks for the molecular ion (M) and its isotopologues at M+2, M+4, and M+6, with predictable relative intensities. This pattern serves as a definitive confirmation of the elemental composition.
Chemical Reactivity and Synthesis
The reactivity of 3-Chloro-2,5-dibromobenzonitrile is governed by the strong electron-withdrawing nature of its substituents, which deactivates the aromatic ring.
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is significantly deactivated towards electrophilic attack due to the presence of three halogens and a nitrile group.[5] Friedel-Crafts reactions, for instance, are unlikely to proceed under standard conditions.[6] If a reaction were forced, the directing effects of the substituents would come into play: halogens are ortho-, para-directing, while the nitrile group is a meta-director. The interplay of these effects makes predicting the outcome of further substitutions complex.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it a potential candidate for nucleophilic aromatic substitution, where a potent nucleophile could displace one of the halogen atoms. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex.[7]
-
Reactions of the Nitrile Group: The cyano group can undergo various transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine.[3][7] These reactions provide pathways to other important functional groups.
Synthetic Pathways
The synthesis of 3-Chloro-2,5-dibromobenzonitrile typically involves the sequential halogenation of a simpler benzonitrile precursor. A plausible synthetic route begins with 3-chlorobenzonitrile, proceeding through selective bromination steps. The order of substituent introduction is critical to achieving the desired isomer.[8]
A logical synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 3-Chloro-2,5-dibromobenzonitrile.
Applications in Research and Development
3-Chloro-2,5-dibromobenzonitrile is primarily used as a synthetic intermediate. Its utility stems from the ability to selectively transform the nitrile group or use the halogen atoms as handles for cross-coupling reactions, which are cornerstones of modern drug discovery.
-
Intermediate for Pharmaceuticals and Agrochemicals: This compound serves as a scaffold to which other molecular fragments can be attached, building up the complexity required for biological activity.[1]
-
Building Block for Medicinal Chemistry: The halogens can be substituted via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of aryl, alkyl, amine, or alkyne groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis
The following is a representative, field-proven protocol for the bromination of an activated/deactivated aromatic ring, adapted for the synthesis of the target molecule from 3-chloro-2-bromobenzonitrile. Note: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Objective: To synthesize 3-Chloro-2,5-dibromobenzonitrile via electrophilic bromination of 3-chloro-2-bromobenzonitrile.
Materials:
-
3-chloro-2-bromobenzonitrile
-
Anhydrous iron(III) bromide (FeBr₃)
-
Liquid bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-bromobenzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the solution. The mixture may change color.
-
Bromine Addition: In a dropping funnel, charge liquid bromine (1.1 eq) and add it dropwise to the stirred reaction mixture at room temperature. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Chloro-2,5-dibromobenzonitrile.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in Section 2.3.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-2,5-dibromobenzonitrile is not widely available, data from closely related halogenated benzonitriles indicate that it should be handled as a hazardous substance.[4]
-
Hazard Classification: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a certified chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2,5-dibromobenzonitrile is a highly functionalized synthetic intermediate with significant potential in medicinal and materials chemistry. Its key features—a reactive nitrile handle and multiple halogen sites for cross-coupling—make it a versatile platform for constructing complex molecular architectures. While a complete experimental dataset on its physical properties is lacking, its chemical behavior can be confidently predicted from established principles of organic chemistry. The protocols and data synthesized in this guide provide a solid foundation for researchers and scientists looking to incorporate this valuable building block into their research and development programs.
References
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- Royal Society of Chemistry. (2015). Electronic Supplementary Informations Index.
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- ChemicalBook. (n.d.). 3-Chlorobenzonitrile(766-84-7) 1H NMR spectrum.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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- Sigma-Aldrich. (n.d.). 3-Bromobenzonitrile 99%.
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Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]
- Fiveable. (2025). Synthesis of Polysubstituted Benzenes. Organic Chemistry.
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